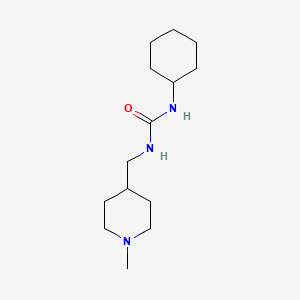

1-环己基-3-((1-甲基哌啶-4-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. It is also known as CPPU, and it has been widely used in scientific research due to its unique properties. CPPU is a plant growth regulator that promotes cell division and elongation, enhances fruit set and improves fruit quality. CPPU is also used in the research of cancer, diabetes, and Alzheimer's disease.

科学研究应用

作为乙酰胆碱酯酶抑制剂的柔性脲衍生物

对柔性脲衍生物(例如包含环己基的那些衍生物)的研究在新型乙酰胆碱酯酶抑制剂的开发中显示出前景。这些化合物旨在优化间隔基长度和构象柔性,通过与酶结合位点的有效相互作用实现高抑制活性。环己基的引入表明芳香残基不是活性的先决条件,表明在治疗阿尔茨海默症等疾病中具有潜在应用 (Vidaluc 等人,1995)。

环己基异氰酸酯在脲合成中的应用

另一项研究重点是涉及环己基或苄基异氰酸酯的脲的合成,从而发现了新的伪肽类 [1,2,4]三嗪类。这些化合物由通过脲部分键合的两种不同的氨基酸组成,突出了含环己基脲在创建具有潜在生物活性的复杂分子结构方面的多功能性 (Sañudo 等人,2006)。

可溶性环氧合酶抑制剂

含环己基的脲也已被研究为人类和小鼠可溶性环氧合酶 (sEH) 的抑制剂,sEH 是一种参与将环氧化物代谢为二醇的酶。具有环己基部分的化合物已显示出比以前抑制剂在药代动力学参数方面有显着改善,表明它们在治疗炎症性疼痛和其他疾病中的潜力 (Rose 等人,2010)。

合成和结构研究

含环己基化合物的结构表征,例如 1-(2-氯乙基)-3-(反式-4-甲基环己基)-1-亚硝基脲,提供了对它们的三维构型的见解。这些研究对于理解此类化合物与生物靶标的相互作用以及设计具有改进的功效和选择性的分子至关重要 (Smith 等人,1978)。

作用机制

Target of Action

The primary target of this compound is the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .

Mode of Action

This compound acts as an antagonist at the 5-HT6 receptor This action blocks the receptors and prevents the binding of other agonists .

Biochemical Pathways

The antagonism of the 5-HT6 receptor has been found to increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory . This suggests that the compound could potentially provide effective treatment towards cognitive dysfunction associated with disorders like Alzheimer’s disease .

Pharmacokinetics

It’s important to note that a good pharmacokinetic profile implies favorable absorption and distribution, minimal unwanted side effects, and efficient excretion, which can contribute to the compound’s bioavailability .

Result of Action

The result of the compound’s action is an improvement in cognitive function in numerous animal models . This is due to the increased levels of glutamate and acetylcholine in the brain, which are associated with learning and memory .

属性

IUPAC Name |

1-cyclohexyl-3-[(1-methylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O/c1-17-9-7-12(8-10-17)11-15-14(18)16-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGFPCVSJJBVQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2361287.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361288.png)

![S-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2361291.png)

![N-(3-chlorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2361294.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2361304.png)

![N-[[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2361308.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2361309.png)